9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester
Overview
Description
Scientific Research Applications
Antimycobacterial Activity
Substituted pyrazinoic acid esters have shown in vitro activity against Mycobacterium species, including Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. Modifications to both the pyrazine nucleus and the ester functionality have expanded the antimycobacterial activity beyond that of pyrazinamide, a drug traditionally used to treat tuberculosis. These modifications have resulted in compounds with significantly greater activity against M. tuberculosis and enhanced serum stability, suggesting a promising avenue for developing new antimycobacterial agents (Bergmann, Cynamon, & Welch, 1996).
Organic Synthesis and Peptidomimetic Applications
Research in organic synthesis has led to the development of novel methodologies for creating diverse chemical structures incorporating the pyrazine motif. For instance, treatments of β-keto ester with hydrazines have yielded substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates and 2-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)ethylcarbamates. These compounds are potential intermediates for the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles, which may have applications as peptidomimetics or in the development of bioactive molecules (Kralj et al., 2011).
Supramolecular Chemistry
In supramolecular chemistry, carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine derivatives have been synthesized. These compounds form step-like one-dimensional supramolecular polymers via intermolecular hydrogen bond interactions. This research provides insights into the structural basis for self-assembly processes and offers potential applications in material science and nanotechnology (Kong et al., 2012).
Antimalarial Activity
Benzoxaborole compounds containing the pyrazine motif have been investigated for their antimalarial activity. Highly potent benzoxaboroles with pyrazinyl-5-oxy groups have been identified, demonstrating significant in vitro and in vivo efficacy against Plasmodium falciparum and Plasmodium berghei, respectively. This research highlights the potential of pyrazine derivatives in the development of new antimalarial agents (Zhang et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
tert-butyl 9-oxo-3,4,6,7,8,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)15-7-6-14-5-4-13-10(16)9(14)8-15/h9H,4-8H2,1-3H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBICUXWLVLRGDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CCNC(=O)C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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